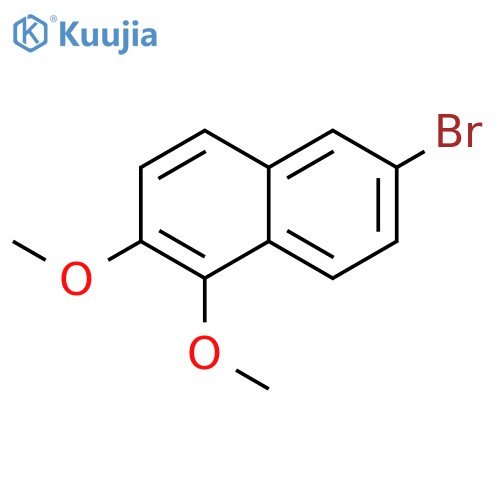

Cas no 65249-23-2 (6-Bromo-1,2-dimethoxynaphthalene)

65249-23-2 structure

商品名:6-Bromo-1,2-dimethoxynaphthalene

6-Bromo-1,2-dimethoxynaphthalene 化学的及び物理的性質

名前と識別子

-

- 6-Bromo-1,2-dimethoxynaphthalene

- 1,2-dimethoxy-6-bromonaphthalene

- 6-Brom-1,2-dimethoxynaphthalin

- AC1LBUD4

- AK146590

- SureCN5749500

- SCHEMBL5749500

- 6-Bromo-1,2-dimethoxynaphthalene #

- 65249-23-2

-

- インチ: InChI=1S/C12H11BrO2/c1-14-11-6-3-8-7-9(13)4-5-10(8)12(11)15-2/h3-7H,1-2H3

- InChIKey: HBHNSGZFMPZMCD-UHFFFAOYSA-N

- ほほえんだ: COC1=C(C2=CC=C(C=C2C=C1)Br)OC

計算された属性

- せいみつぶんしりょう: 265.99424g/mol

- どういたいしつりょう: 265.99424g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 210

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.8

- トポロジー分子極性表面積: 18.5Ų

6-Bromo-1,2-dimethoxynaphthalene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM139903-1g |

6-bromo-1,2-dimethoxynaphthalene |

65249-23-2 | 95% | 1g |

$*** | 2023-05-29 | |

| Crysdot LLC | CD12046503-1g |

6-Bromo-1,2-dimethoxynaphthalene |

65249-23-2 | 95+% | 1g |

$429 | 2024-07-24 | |

| Chemenu | CM139903-1g |

6-bromo-1,2-dimethoxynaphthalene |

65249-23-2 | 95% | 1g |

$405 | 2021-08-05 | |

| Alichem | A219005819-1g |

6-Bromo-1,2-dimethoxynaphthalene |

65249-23-2 | 95% | 1g |

$998.00 | 2023-09-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1740008-1g |

6-Bromo-1,2-dimethoxynaphthalene |

65249-23-2 | 98% | 1g |

¥3400.00 | 2024-05-05 |

6-Bromo-1,2-dimethoxynaphthalene 関連文献

-

Ekaterina A. Elfimova,Alexey O. Ivanov Nanoscale, 2019,11, 21834-21846

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

-

Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

65249-23-2 (6-Bromo-1,2-dimethoxynaphthalene) 関連製品

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

推奨される供給者

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量